Cas no 166833-89-2 (Pregn-5-en-20-one, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-8,11,12,14-tetrahydroxy-, (3β,11α,12β,14β,17α)- (9CI))

Pregn-5-en-20-one, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-8,11,12,14-tetrahydroxy-, (3β,11α,12β,14β,17α)- (9CI) structure
166833-89-2 structure
Product Name:Pregn-5-en-20-one, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-8,11,12,14-tetrahydroxy-, (3β,11α,12β,14β,17α)- (9CI)
CAS-nummer:166833-89-2
MF:C42H68O16
MW:828.979735374451
CID:144385
Update Time:2024-03-01

Pregn-5-en-20-one, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-8,11,12,14-tetrahydroxy-, (3β,11α,12β,14β,17α)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • StavarosideH
    • 4)-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl)oxy]-8,11,12,14-tetrahydroxy-, (3b,11a,12b,14b,17a)- (9CI)
    • 4)-O-2,6-dideoxy-3-O-methyl-b-D-ribo-hexopyranosyl-(1&reg
    • Stavaroside H
    • CID 101923694
    • Pregn-5-en-20-one, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-8,11,12,14-tetrahydroxy-, (3β,11α,12β,14β,17α)- (9CI)
    • Inchi: 1S/C42H68O16/c1-19(43)25-12-15-42(49)40(25,6)37(47)32(46)36-39(5)13-11-24(16-23(39)10-14-41(36,42)48)56-28-17-26(50-7)33(21(3)53-28)57-29-18-27(51-8)34(22(4)54-29)58-38-31(45)35(52-9)30(44)20(2)55-38/h10,20-22,24-38,44-49H,11-18H2,1-9H3/t20-,21-,22-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
    • InChI-sleutel: SVPKMUNHZRQZNO-XNFHINBDSA-N
    • LACHT: O[C@]12CC[C@@H](C(C)=O)[C@@]1(C)[C@@H]([C@H]([C@@H]1[C@@]3(C)CC[C@@H](CC3=CC[C@@]21O)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](C)O1)O)OC)O)OC)OC)O)O

Berekende eigenschappen

  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 58
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1510
  • Topologisch pooloppervlak: 222

Experimentele eigenschappen

  • Dichtheid: 1.33±0.1 g/cm3(Predicted)
  • Kookpunt: 878.3±65.0 °C(Predicted)
  • pka: 12.89±0.70(Predicted)
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk